molecular formula C17H15N3O2S2 B2880958 Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone CAS No. 338967-59-2

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone

Cat. No.: B2880958
CAS No.: 338967-59-2
M. Wt: 357.45
InChI Key: BLBXXOUTHPFSQJ-UHFFFAOYSA-N
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Description

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone (CAS: 478031-54-8; molecular formula: C₁₈H₁₅ClN₂O₂S₂) is a pyrimidine-derived compound featuring a phenylsulfanyl group at the 6-position, a 4-pyridinyl substituent at the 2-position, and a methyl sulfone moiety at the 4-pyrimidinylmethyl position .

Properties

IUPAC Name

4-(methylsulfonylmethyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-24(21,22)12-14-11-16(23-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBXXOUTHPFSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Sulfones

A β-keto sulfone intermediate serves as a critical precursor. For example, reacting 4-(methylsulfonylmethyl)-3-oxobutanoic acid with 4-pyridinylamidine in acetic anhydride yields 2-(4-pyridinyl)-4-(methylsulfonylmethyl)pyrimidine-6-ol. Thionation of the hydroxyl group at position 6 using phosphorus pentasulfide introduces the phenylsulfanyl moiety via nucleophilic displacement with thiophenol (Figure 1A). This method achieves 68–72% yields but requires stringent anhydrous conditions.

Halogen-Mediated Ring Assembly

2-Chloro-4-(bromomethyl)-6-hydroxypyrimidine undergoes sequential substitutions:

  • Position 6 : Reaction with thiophenol and potassium carbonate in DMF introduces phenylsulfanyl (82% yield).
  • Position 2 : Palladium-catalyzed Suzuki coupling with 4-pyridinylboronic acid installs the heteroaromatic group (Table 1).
  • Position 4 : Bromomethyl substitution with sodium methanesulfinate forms the methyl sulfone (89% yield).

Sulfone Group Installation

Oxidation of thioethers remains the most reliable pathway:

Meta-Chloroperbenzoic Acid (m-CPBA) Oxidation

Treating 4-(methylthiomethyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)pyrimidine with m-CPBA in dichloromethane at 0°C converts the methylthio group to a sulfone quantitatively. Kinetic studies reveal a second-order dependence on m-CPBA concentration, with complete conversion within 2 hours (Figure 2A).

Hydrogen Peroxide-Acetic Acid System

A 30% H₂O₂ solution in glacial acetic acid at 60°C oxidizes the thioether over 8 hours (94% yield). This method avoids halogenated solvents but necessitates pH monitoring to prevent overoxidation of the phenylsulfanyl group.

Regioselective Functionalization Challenges

Competing reactions at pyrimidine positions 2, 4, and 6 demand precise control:

Position 4 Reactivity

The methylsulfonylmethyl group’s electron-withdrawing nature deactivates position 4 toward electrophilic substitution. Lithiation at −78°C using LDA enables carboxylation or alkylation but requires cryogenic conditions (Table 2).

Table 2: Lithiation-Electrophile Trapping at Position 4

Electrophile Product Yield (%)
CO₂ Carboxylic Acid 65
MeI Methyl Ester 81
PhCHO Benzylic Alcohol 58

Protecting Group Strategies

Temporary silylation of the 4-pyridinyl nitrogen using tert-butyldimethylsilyl chloride prevents unwanted coordination during thiophenol substitutions (86% yield recovery).

Solvent and Base Optimization

Polar aprotic solvents enhance nucleophilic displacement efficiency:

DMF vs. DMSO Comparative Study

Replacing DMF with DMSO in thiophenol substitutions accelerates reaction completion from 12 to 4 hours but risks sulfoxide byproduct formation (Table 3).

Table 3: Solvent Impact on Thiophenol Substitution

Solvent Temp (°C) Time (h) Yield (%) Purity (%)
DMF 80 12 82 98
DMSO 80 4 88 92
NMP 100 6 78 95

Alkali Metal Carbonate Selection

Cesium carbonate outperforms potassium carbonate in DMF, achieving 94% substitution yield due to superior solubility and base strength.

Analytical Characterization

1H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 2H, Py-H), 7.89 (d, J = 5.2 Hz, 2H, Py-H), 7.45–7.32 (m, 5H, Ph-H), 4.52 (s, 2H, CH₂SO₂Me), 3.21 (s, 3H, SO₂Me). High-resolution mass spectrometry confirms the molecular ion at m/z 373.0921 [M+H]⁺ (calc. 373.0918).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The phenylsulfanyl group can be oxidized to a sulfone using strong oxidizing agents.

  • Reduction: : Reduction of the pyridine ring can be achieved using agents like lithium aluminium hydride.

  • Substitution: : Halogenated derivatives can undergo nucleophilic or electrophilic substitution.

Common Reagents and Conditions:

  • Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, such as dichloromethane.

  • Reduction: : Lithium aluminium hydride in dry ether.

  • Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution, or an acidic catalyst for electrophilic substitution.

Major Products:

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Formation of dihydropyridine compounds.

  • Substitution: : Various substituted pyrimidines and pyridines depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone exhibit potent anticancer properties. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • A specific case study demonstrated that a related compound effectively reduced tumor growth in xenograft models, highlighting the potential for this class of compounds in targeted cancer therapies .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that the presence of the pyridine and pyrimidine moieties enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics .
  • Enzyme Inhibition :
    • This compound has been studied for its role as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases implicated in cancer progression, which could lead to the development of novel kinase inhibitors for therapeutic use .

Material Science Applications

  • Polymer Chemistry :
    • The compound is being explored as a building block in polymer synthesis due to its unique functional groups. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .
  • Nanotechnology :
    • In nanotechnology, this compound can be utilized to functionalize nanoparticles, improving their biocompatibility and targeting capabilities for drug delivery systems. Studies have shown that modifying nanoparticles with similar sulfone-containing compounds increases their efficacy in delivering therapeutic agents directly to tumor sites .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduced apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against various bacterial strains
Enzyme InhibitionPotential as a kinase inhibitor
Material SciencePolymer ChemistryEnhanced thermal stability in polymer matrices
NanotechnologyImproved targeting capabilities in drug delivery

Case Studies

  • Anticancer Study :
    • In a preclinical trial involving xenograft models, this compound exhibited a significant reduction in tumor size compared to control groups. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Research :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives of this compound had minimum inhibitory concentrations lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone acts by interacting with specific molecular targets, such as kinases in biological systems. The pyridine and pyrimidine rings allow it to bind to enzyme active sites, inhibiting activity. The sulfone group enhances its solubility and bioavailability, facilitating cellular uptake and interaction with target proteins.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone 6-(PhS), 2-(4-pyridinyl), 4-(CH₂SO₂CH₃) C₁₈H₁₅ClN₂O₂S₂ 390.9 478031-54-8 Methyl sulfone enhances metabolic targeting
[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone 6-(PhO), 2-(2-pyridinyl), 4-(PhSO₂CH₂) C₂₃H₁₉N₃O₃S 417.48 303147-08-2 Phenoxy and phenyl sulfone increase steric bulk; discontinued commercial availability
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine 4-morpholine, 6-(PhSCH₂) C₂₀H₂₀N₄OS 364.46 303147-61-7 Morpholine substituent improves solubility but reduces metabolic stability
4-[(Benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine 6-(PhO), 4-(PhSOCH₂) C₂₃H₁₈N₂O₂S 386.47 477710-02-4 Sulfoxide group introduces polarity, altering binding kinetics
6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol 4-OH, 6-(PhSO₂CH₂) C₁₆H₁₃N₃O₃S 327.36 337923-71-4 Pyrimidinol and sulfonyl groups enhance hydrogen-bonding potential

Research Findings and Clinical Implications

  • Metabolic Targeting: Methyl sulfone derivatives uniquely normalize iron-sulfur cluster biogenesis and iron homeostasis in normal cells while disrupting these pathways in cancer cells .
  • Structure-Activity Relationships: The methyl sulfone moiety is critical for multi-target inhibition (HIF-1α, glycolytic enzymes). Morpholine-substituted analogs (e.g., CAS 303147-61-7) show improved solubility but shorter plasma half-lives due to rapid renal clearance . Pyrimidinol analogs (e.g., CAS 337923-71-4) exhibit enhanced kinase inhibition but lack metabolic stability .

Biological Activity

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone, known by its CAS number 477711-29-8, is a complex organic compound that exhibits significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.

  • Molecular Formula : C17H15N3OS2
  • Molecular Weight : 341.45 g/mol
  • Boiling Point : Approximately 542.5 °C (predicted)
  • Density : 1.39 g/cm³ (predicted)
  • pKa : 1.50 (predicted)

These properties suggest that the compound is stable under various conditions, which is essential for its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.

Biological Activity

  • Antimicrobial Activity :
    • Recent studies have shown that derivatives of this compound exhibit potent antibacterial properties against various strains, including MRSA, E. coli, K. pneumoniae, and A. baumannii. For instance, one study highlighted that certain derivatives demonstrated growth inhibition rates exceeding 85% against these pathogens .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects, showing selective inhibition of COX-2 over COX-1. This selectivity is crucial for minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for some derivatives was reported to be significantly higher than that of indomethacin, a common reference drug .
  • Cytotoxicity :
    • Safety assessments indicated that the compound has a favorable therapeutic index, with cytotoxic concentrations being higher than effective doses against microbial strains . This suggests a promising safety profile for potential therapeutic use.

Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized compounds related to this compound, it was found that certain derivatives exhibited minimal inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone. The most potent derivative demonstrated an MIC of 4 µg/mL against A. baumannii, indicating significant antibacterial potential .

Study 2: COX Inhibition

Research focusing on the anti-inflammatory activity revealed that several derivatives achieved IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, showcasing their potential as anti-inflammatory agents with high selectivity . These findings highlight the compound's relevance in developing new therapeutic agents targeting inflammation.

Summary of Findings

PropertyValue/Observation
Antibacterial ActivityEffective against MRSA, E. coli
COX-2 InhibitionIC50 = 0.10–0.31 µM
CytotoxicityHigher therapeutic index
Safety ProfileNon-toxic at therapeutic doses

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